molecular formula C11H18N2O2 B13545976 Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate

Cat. No.: B13545976
M. Wt: 210.27 g/mol
InChI Key: MBUILOBKOKFZON-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate is a versatile pyrrole compound with a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable chemical in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust and versatile synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. The use of catalytic ruthenium complexes and alkali metal bases can enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different pyrrole derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical and industrial applications.

Scientific Research Applications

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate stands out due to its unique isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 4-amino-1-(3-methylbutyl)pyrrole-2-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-8(2)4-5-13-7-9(12)6-10(13)11(14)15-3/h6-8H,4-5,12H2,1-3H3

InChI Key

MBUILOBKOKFZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

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